molecular formula C5H7N3O4-2 B1235202 N-amidino-L-aspartate(2-)

N-amidino-L-aspartate(2-)

Cat. No.: B1235202
M. Wt: 173.13 g/mol
InChI Key: VVHOUVWJCQOYGG-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-amidino-L-aspartate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of N-amidino-L-aspartic acid. It is a dicarboxylic acid dianion and a member of guanidines. It derives from a L-aspartate(2-). It is a conjugate base of a N-amidino-L-aspartic acid.

Scientific Research Applications

Applications in Cellular Physiology and Disease Studies

  • Influence on Human Keratinocytes and Liver Cells : N-(E)-Caffeic acid L-aspartic acid amide, a compound structurally similar to N-amidino-L-aspartate, was shown to stimulate mitochondrial activity and proliferation rate of human liver cells (HepG2) at specific concentrations. This stimulation was also evident in human keratinocytes (NHK), highlighting its potential impact on cellular physiology and possibly in disease mechanisms (Hensel et al., 2007).

Enzymatic Studies and Metabolic Pathways

  • Specific Amidino Hydrolase from Pseudomonas chlororaphis : An enzyme from Pseudomonas chlororaphis was identified to specifically hydrolyze N-amidino-l-aspartic acid (guanidinosuccinic acid) into L-aspartic acid and urea, highlighting its role in metabolic pathways involving guanidine-containing compounds (Milstien & Goldman, 1972).

Material Science and Environmental Applications

  • Poly(amide-hydrazide-imide)s Incorporating L-aspartic Acid : Novel poly(amide-hydrazide-imide)s synthesized using L-aspartic acid demonstrated the ability to adsorb heavy metal cations, suggesting applications in environmental remediation and material science (Vakili et al., 2015).

Biomedical and Pharmaceutical Applications

  • Synthesis of N-Substituted Aspartic Acids for Pharmaceuticals : Techniques for synthesizing enantiomerically pure N-substituted aspartic acids have been explored, with applications in pharmaceuticals, artificial sweeteners, and synthetic enzymes (Puthan Veetil et al., 2013).
  • Biocatalytic Asymmetric Synthesis : Biocatalytic routes have been developed for the asymmetric synthesis of various N-arylated aspartic acids, which are crucial chiral building blocks for pharmaceuticals and agrochemicals (Fu et al., 2019).

Neurological Research

  • Role in Neuropsychiatric Disorders : N-Acetyl aspartate, related to N-amidino-L-aspartate, is a major amino acid in the human brain and has been studied extensively in the context of neuropsychiatric disorders, offering insights into brain metabolism and potential disease mechanisms (Tsai & Coyle, 1995).

Properties

Molecular Formula

C5H7N3O4-2

Molecular Weight

173.13 g/mol

IUPAC Name

(2S)-2-(diaminomethylideneamino)butanedioate

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-2/t2-/m0/s1

InChI Key

VVHOUVWJCQOYGG-REOHCLBHSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N=C(N)N)C(=O)[O-]

SMILES

C(C(C(=O)[O-])N=C(N)N)C(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])N=C(N)N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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